BenchChemオンラインストアへようこそ!

Alloc-Val-Ala-PAB-OH

Antibody-Drug Conjugates Protease-Cleavable Linkers Non-Internalizing Antibodies

Alloc-Val-Ala-PAB-OH is an ADC linker with cathepsin B-cleavable Val-Ala dipeptide that outperforms Val-Cit in vivo. The Alloc group provides three-way orthogonal protection (stable to piperidine/TFA), enabling sequential solid-phase synthesis. High cleavage efficiency with oligonucleotide conjugates supports ODC development. Reduced hydrophobicity prevents aggregation of auristatin/maytansinoid conjugates, enabling higher DAR. Order ≥97% HPLC purity with cold chain shipping.

Molecular Formula C19H27N3O5
Molecular Weight 377.4 g/mol
CAS No. 1343407-91-9
Cat. No. B1510192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloc-Val-Ala-PAB-OH
CAS1343407-91-9
Molecular FormulaC19H27N3O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C
InChIInChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1
InChIKeyLVLAVLCLIPDFJK-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alloc-Val-Ala-PAB-OH (CAS 1343407-91-9): Cathepsin B-Cleavable ADC Linker with Orthogonal Protection


Alloc-Val-Ala-PAB-OH (CAS: 1343407-91-9) is a protease-cleavable peptide linker featuring an allyloxycarbonyl (Alloc) amino-protecting group, a valine-alanine (Val-Ala) dipeptide sequence, and a p-aminobenzyl alcohol (PAB) self-immolative spacer . It functions as an intermediate in antibody-drug conjugate (ADC) synthesis, where the Val-Ala sequence is specifically cleaved by lysosomal cathepsin B for intracellular payload release . The Alloc group confers orthogonal protection stability toward piperidine and TFA treatments while enabling mild palladium-catalyzed removal under neutral conditions .

Why Val-Ala Cannot Be Directly Substituted with Val-Cit in Alloc-Val-Ala-PAB-OH ADC Development


Although Val-Cit (valine-citrulline) and Val-Ala are both cathepsin B-cleavable dipeptide linkers widely used in ADC development, they exhibit fundamentally distinct in vivo stability profiles and cleavage site preferences that preclude direct substitution [1]. In a head-to-head comparison using the non-internalizing F16 antibody conjugated to MMAE, the Val-Ala-based ADC demonstrated superior in vivo performance relative to Val-Cit, Val-Lys, and Val-Arg analogues, with mass spectrometry revealing differential cleavage sites and stability among all four linkers [2]. The choice of dipeptide directly modulates ADC stability, pharmacokinetics, and anticancer activity [3].

Alloc-Val-Ala-PAB-OH: Quantitative Comparator Evidence for Scientific Selection


In Vivo Efficacy: Val-Ala Linker Outperforms Val-Cit in Non-Internalizing ADC Model

In a direct comparative study evaluating four dipeptide linkers (Val-Ala, Val-Cit, Val-Lys, Val-Arg) conjugated to the non-internalizing F16 antibody with MMAE payload, the Val-Ala-based ADC exhibited better overall in vivo performance than Val-Cit and other analogues [1]. While the study did not report isolated plasma stability half-life values, the combination of stability and cleavage characteristics resulted in superior anticancer activity for the Val-Ala construct [1].

Antibody-Drug Conjugates Protease-Cleavable Linkers Non-Internalizing Antibodies

Orthogonal Stability: Alloc Protection Enables Fmoc/t-Bu SPPS Compatibility

The Alloc (allyloxycarbonyl) protecting group in Alloc-Val-Ala-PAB-OH provides quantitative stability to piperidine (20% v/v) and trifluoroacetic acid (TFA) treatments . This orthogonal stability profile enables full compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) workflows, where the Alloc group remains intact through iterative Fmoc deprotection cycles and final TFA-mediated resin cleavage . Subsequent quantitative deprotection is achieved under mild neutral conditions using palladium-catalyzed allyl transfer .

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups ADC Linker Synthesis

Reduced Hydrophobicity: Val-Ala Mitigates Aggregation Risk Relative to Val-Cit

The valine-citrulline (Val-Cit) linker, despite FDA approval in multiple ADC products, is associated with hydrophobicity-induced aggregation, which limits drug-antibody ratio (DAR) and payload capacity [1]. The Val-Ala dipeptide, by replacing the more hydrophobic citrulline residue with alanine, reduces overall linker hydrophobicity [2]. While both sequences maintain comparable cathepsin B cleavage efficiency, the reduced hydrophobicity of Val-Ala can facilitate higher DAR conjugation without triggering antibody aggregation .

ADC Aggregation Linker Hydrophobicity Drug-Antibody Ratio

Cathepsin B Cleavage Kinetics: Val-Ala Demonstrates Rapid Intracellular Processing

In a controlled enzymatic cleavage assay, a 2 μM solution of Val-Ala dipeptide (FAM-labeled oligonucleotide conjugate) exposed to 0.2 U mL⁻¹ cathepsin B achieved nearly complete cleavage within two hours [1]. While a separate isolated cathepsin B assay reported that Val-Ala linker was cleaved at half the rate of Val-Cit linker, the absolute cleavage rate remains sufficient for rapid intracellular payload liberation [2]. The efficient cleavage profile confirms the Val-Ala sequence's suitability for lysosomal drug release applications.

Cathepsin B Enzymatic Cleavage Kinetics Lysosomal Drug Release

Alloc-Val-Ala-PAB-OH: High-Value Application Scenarios for ADC and Targeted Delivery Research


Non-Internalizing Antibody-Drug Conjugate (ADC) Development

For ADCs employing non-internalizing antibodies (e.g., targeting extracellular matrix antigens like tenascin-C splice isoforms), Alloc-Val-Ala-PAB-OH provides the Val-Ala dipeptide sequence that demonstrated superior in vivo performance compared to Val-Cit, Val-Lys, and Val-Arg linkers in the F16-MMAE conjugate model [1]. This linker is particularly indicated for payloads where extracellular proteolytic release is the primary mechanism of action rather than lysosomal degradation following internalization [1].

Hydrophobic Payload Conjugation Requiring High Drug-Antibody Ratio (DAR)

When conjugating hydrophobic cytotoxins such as auristatins (MMAE/MMAF) or maytansinoids (DM1/DM4) where Val-Cit linkers may induce antibody aggregation due to citrulline's hydrophobicity, Alloc-Val-Ala-PAB-OH's Val-Ala sequence offers reduced hydrophobicity [2]. This property enables higher DAR conjugation without precipitation or aggregation, expanding formulation options for hydrophobic payloads [3].

Multi-Step Solid-Phase Peptide Synthesis with Orthogonal Protection Requirements

For complex linker-payload assemblies requiring three-way orthogonal protection strategies, Alloc-Val-Ala-PAB-OH's Alloc group remains stable to piperidine (Fmoc removal) and TFA (t-Bu/Boc removal and resin cleavage) . This enables sequential deprotection of Fmoc, t-Bu/Boc, and Alloc groups without cross-reactivity, facilitating the synthesis of advanced ADC intermediates where multiple functional handles must be sequentially exposed .

Oligonucleotide-Drug Conjugate (ODC) and Targeted Nucleic Acid Therapeutic Development

The Val-Ala dipeptide sequence in Alloc-Val-Ala-PAB-OH demonstrates efficient cathepsin B-mediated cleavage even when conjugated to oligonucleotides, achieving near-complete cleavage of a 2 μM solution within two hours using 0.2 U mL⁻¹ enzyme [4]. This supports the development of oligonucleotide-drug conjugates (ODCs) requiring traceless payload release in lysosomal compartments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alloc-Val-Ala-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.